molecular formula C9H5F3N2O2 B13011656 3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B13011656
M. Wt: 230.14 g/mol
InChI Key: YGHKMFCKTQMSDH-UHFFFAOYSA-N
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Description

3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound with a trifluoromethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an aldehyde under specific conditions. For example, the starting material can be reacted with a substituted aldehyde at 50°C to obtain the desired compound . Another method involves the use of sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cell proliferation and migration. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of these pathways can prevent tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrrolo and pyridine ring.

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-14-7-6(5)4(8(15)16)1-2-13-7/h1-3H,(H,13,14)(H,15,16)

InChI Key

YGHKMFCKTQMSDH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)C(=CN2)C(F)(F)F

Origin of Product

United States

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